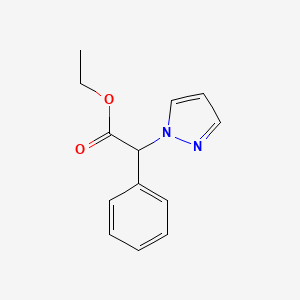

ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is a colorless liquid with a faint odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave several NNN pincer Pd(II) complexes .Physical and Chemical Properties Analysis

“this compound” is a colorless liquid with a faint odor . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate has been utilized in the synthesis of various derivatives with potential antimicrobial properties. For instance, Asif et al. (2021) synthesized derivatives from ethyl 2-(1H-pyrazol-1-yl)acetate, which showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Novel Compound Synthesis

Abdelhamid and Afifi (2010) demonstrated the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, starting from a compound structurally similar to ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate (Abdelhamid & Afifi, 2010).

Structural and Spectroscopic Analysis

Research by Viveka et al. (2016) focused on the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound related to this compound. They performed comprehensive analysis including X-ray diffraction studies (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Catalytic Applications

Matiwane, Obuah, and Darkwa (2020) investigated pyrazolyl compounds for their application as catalysts in the copolymerization of CO2 and cyclohexene oxide. Their research highlights the potential of pyrazolyl derivatives in polymer chemistry (Matiwane, Obuah, & Darkwa, 2020).

Antioxidant Properties

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant properties. These studies illustrate the chemical versatility and potential pharmacological applications of pyrazole-based compounds (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling .

Pharmacokinetics

Its metabolism might involve hydroxylation and hydrolysis , and it is likely to be excreted via the renal route.

Result of Action

Based on the activities of similar compounds, it might exert antioxidant, anti-inflammatory, and antitumor effects .

Biochemical Analysis

Cellular Effects

It is plausible that, like other pyrazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.

Metabolic Pathways

The metabolic pathways involving ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate are not currently known. It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

ethyl 2-phenyl-2-pyrazol-1-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCASTZGICBYQGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)

![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)

![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)

![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)